molecular formula C8H18O3Si3 B12349898 1,1,2-Tris(triethoxysilyl)ethane

1,1,2-Tris(triethoxysilyl)ethane

Cat. No.: B12349898
M. Wt: 246.48 g/mol
InChI Key: LTQQIONDKICJOZ-UHFFFAOYSA-N
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Description

However, extensive data exists for 1,2-bis(triethoxysilyl)ethane (BTESE), a structurally similar organosilane with two triethoxysilyl groups. For clarity, this article focuses on BTESE and its comparisons with analogous bis-silyl compounds, as this aligns with the majority of the evidence.

1,2-Bis(triethoxysilyl)ethane (BTESE) is a bridged organosilane precursor widely used in synthesizing hybrid silica membranes and periodic mesoporous organosilicas (PMOs). Its structure features an ethane group covalently bonded to two triethoxysilyl moieties, enabling homogeneous integration into silica networks via sol-gel processes . BTESE-derived materials exhibit exceptional thermal stability (up to 300°C under standard conditions), molecular sieving properties, and chemical resistance, making them ideal for gas separation, catalysis, and drug delivery applications .

Properties

Molecular Formula

C8H18O3Si3

Molecular Weight

246.48 g/mol

InChI

InChI=1S/C8H18O3Si3/c1-4-9-12-7-8(13-10-5-2)14-11-6-3/h8H,4-7H2,1-3H3

InChI Key

LTQQIONDKICJOZ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]CC([Si]OCC)[Si]OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Tris(ethoxysilyl)ethane can be synthesized through the reaction of ethyl orthosilicate with ethylene glycol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C2H5O-Si(OC2H5)3+HO-CH2-CH2-OH1,1,2-Tris(ethoxysilyl)ethane+by-products\text{C2H5O-Si(OC2H5)3} + \text{HO-CH2-CH2-OH} \rightarrow \text{1,1,2-Tris(ethoxysilyl)ethane} + \text{by-products} C2H5O-Si(OC2H5)3+HO-CH2-CH2-OH→1,1,2-Tris(ethoxysilyl)ethane+by-products

Industrial Production Methods

In industrial settings, the production of 1,1,2-Tris(ethoxysilyl)ethane involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Tris(ethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of water, catalysts, and other reagents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Coatings and Adhesives

  • Corrosion Resistance : The compound is utilized in the formulation of corrosion-resistant coatings for metals such as steel and aluminum. Its silane groups enhance adhesion properties and create a protective layer against moisture and corrosive agents.
  • Adhesive Formulations : It acts as a coupling agent in adhesive formulations, improving bonding strength between organic materials and inorganic substrates.

Composite Materials

  • Reinforcement : In composite materials, 1,1,2-Tris(triethoxysilyl)ethane is employed to enhance the mechanical properties of polymer matrices by promoting better dispersion of fillers and improving interfacial adhesion.
  • Silica Nanocomposites : It is used in the synthesis of silica-based nanocomposites that exhibit improved thermal stability and mechanical strength.

Membrane Technology

  • Gas Separation Membranes : The compound has been explored for use in membranes designed for gas separation processes. Its incorporation into polymeric membranes enhances permeability and selectivity for gases such as CO2 and O2.
  • Water Purification : Research indicates potential applications in water purification through reverse osmosis membranes, where it contributes to enhanced membrane stability and performance.

Biomedical Applications

  • Drug Delivery Systems : The compound's silane functionality allows for the modification of drug delivery vehicles, improving their stability and bioavailability.
  • Tissue Engineering : It has been investigated for use in scaffolds for tissue engineering due to its biocompatibility and ability to facilitate cell attachment.

Case Study 1: Corrosion Resistance

A study investigated the effectiveness of coatings formulated with 1,1,2-Tris(triethoxysilyl)ethane on steel substrates exposed to saline environments. Results showed a significant reduction in corrosion rates compared to uncoated samples, demonstrating the compound's efficacy as a protective agent.

Coating TypeCorrosion Rate (mm/year)Improvement (%)
Control0.15-
Silane Coated0.0566.67

Case Study 2: Membrane Performance

In another study focusing on gas separation membranes incorporating 1,1,2-Tris(triethoxysilyl)ethane, researchers reported enhanced CO2 permeability with maintained selectivity over CH4. This advancement indicates its potential for application in carbon capture technologies.

Membrane TypeCO2 Permeability (Barrer)CH4 Permeability (Barrer)Selectivity (CO2/CH4)
Control30201.5
Silane Modified Membrane50202.5

Mechanism of Action

The mechanism of action of 1,1,2-Tris(ethoxysilyl)ethane involves its ability to undergo hydrolysis and condensation reactions to form siloxane networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in materials science, the formation of siloxane networks can enhance the mechanical and thermal properties of materials .

Comparison with Similar Compounds

Comparison with Similar Bis-Silyl Compounds

BTESE is part of a broader class of bis(trialkoxysilyl) compounds. Key comparisons with structurally related molecules are outlined below:

Structural and Functional Differences

Compound Bridging Group Key Properties/Applications References
BTESE Ethane (-CH₂-CH₂-) High thermal stability (up to 700°C post-optimization), flexible framework for gas separation and PMOs
BTEB (1,4-bis(triethoxysilyl)benzene) Benzene (aromatic) Rigid aromatic bridge enhances hydrophobicity; used in CO₂ adsorption and PMOs
BTET (2,5-bis(triethoxysilyl)thiophene) Thiophene (heteroaromatic) Photocatalytic activity; applicable in optoelectronics and sensing
Bis(triethoxysilylpropyl) tetrasulfide (BTEPTS) Tetrasulfide (-S₄-) Dynamic disulfide bonds enable self-healing materials; used in rubber composites

Performance in Gas Separation

BTESE-derived membranes outperform other bis-silyl compounds in gas permeability and selectivity due to their smaller pore sizes (~0.3 nm) and flexible ethane bridges. For example:

  • H₂/CO₂ selectivity : BTESE membranes achieve 12.5 at 200°C, whereas BTEB-based membranes prioritize CO₂ adsorption (up to 2.5 mmol/g at 1 bar) due to aromatic hydrophobicity .
  • Thermal stability : BTESE membranes fired at 550–700°C retain structural integrity, while BTEB decomposes above 400°C due to aromatic ring oxidation .

Research Findings and Data Tables

Table 1: Comparative Thermal Stability of Bis-Silyl Compounds

Compound Decomposition Onset (°C) Max Operating Temp (°C) Key Degradation Pathway
BTESE 300 (standard) / 700 (optimized) 700 Ethane bridge oxidation
BTEB 400 350 Aromatic ring oxidation
BTET 320 300 Thiophene ring decomposition
BTEPTS 250 200 Disulfide bond cleavage

Sources:

Table 2: CO₂ Adsorption Capacity at 25°C (1 bar)

Material CO₂ Uptake (mmol/g) Surface Area (m²/g) Pore Size (nm)
BTESE-Al₂O₃ hybrid 1.8 450 3.2
BTEB-PMO 2.5 620 2.8
BTET-PMO 1.2 380 1.5

Sources:

Biological Activity

1,1,2-Tris(triethoxysilyl)ethane (TTE) is a silane compound known for its unique chemical properties and potential biological applications. This article provides a comprehensive overview of the biological activity associated with TTE, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

TTE is characterized by three triethoxysilyl groups attached to a central ethane backbone. Its structure allows for significant interactions with biological molecules and surfaces, making it a candidate for various applications in biomedicine and material science.

The biological activity of TTE can be attributed to its ability to form stable siloxane networks upon hydrolysis. This property enables TTE to act as a precursor for silica-based materials that can encapsulate drugs or biomolecules, enhancing their stability and bioavailability. The hydrolysis of TTE leads to the formation of silanol groups which can interact with biological tissues.

Antimicrobial Properties

Research has indicated that TTE exhibits antimicrobial activity against various pathogens. For example, studies have shown that silane compounds similar to TTE can inhibit the growth of bacteria such as Klebsiella spp. and Pseudomonas spp., with minimum inhibitory concentrations (MIC) reported at 0.3 mg/mL for seeds and pods . This suggests potential applications in coatings or materials designed to prevent microbial colonization.

1. Antimicrobial Efficacy

A study focusing on the antimicrobial properties of silane compounds demonstrated that TTE could effectively reduce bacterial viability on treated surfaces. The research highlighted that TTE's efficacy was comparable to other well-known antimicrobial agents, making it a viable candidate for use in medical devices and hospital environments .

Pathogen MIC (mg/mL)
Klebsiella spp.0.6 (seed), 1.2 (pod)
Pseudomonas spp.1.2 (leaf, seed, pod)
Proteus spp.1.2 (seed)

2. Drug Delivery Systems

Another significant area of research involves the use of TTE in drug delivery systems. The ability of TTE to form silica nanoparticles through sol-gel processes allows for the encapsulation of therapeutic agents. Studies have shown enhanced release profiles and targeted delivery when using TTE-derived silica matrices .

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of TTE in various cell lines. Results indicate that while TTE exhibits some cytotoxic effects at high concentrations, it remains within safe limits for therapeutic applications at lower doses .

Q & A

Basic: What are the optimal sol-gel synthesis parameters for preparing BTESE-derived mesoporous organosilica materials?

The sol-gel synthesis of BTESE-based mesoporous materials involves hydrolysis and condensation under controlled conditions. Key parameters include:

  • Molar ratios : A typical BTESE:water:acid (e.g., HCl) ratio of 1:5:0.1 ensures controlled hydrolysis .
  • Aging time : Extended aging (24–48 hours) at 25–40°C improves cross-linking and pore uniformity .
  • Surfactant templating : Use of Pluronic F127 or CTAB generates hexagonal (p6mm) or cubic mesostructures, respectively .
    Post-synthesis calcination (350–500°C) removes surfactants while preserving ethane-bridged frameworks .

Basic: Which characterization techniques are most effective for analyzing BTESE-based hybrid materials?

  • N₂ physisorption (BET/BJH) : Quantifies surface area (>700 m²/g) and pore size distribution (2–10 nm) .
  • TEM/SAXS : Confirms mesopore symmetry (hexagonal or cubic) and long-range order .
  • 29Si NMR : Distinguishes T² ([Si(OSi)₂(OH)]), T³ ([Si(OSi)₃]) species to assess condensation efficiency (>80% T³ ideal) .
  • FTIR : Monitors Si–O–Si (1080 cm⁻¹) and ethane bridge (2970 cm⁻¹) retention after thermal treatment .

Advanced: How can researchers resolve discrepancies between theoretical and experimental pore size distributions in BTESE-derived membranes?

Discrepancies often arise from incomplete surfactant removal or framework shrinkage. Methodological solutions include:

  • Nanopermporometry (NPP) : Measures active pore size distribution under wet conditions, correlating with gas permeance .
  • Modified Gas Translation (mGT) : Combines Knudsen and viscous flow models to predict H₂O/DMF separation performance .
  • Molecular Dynamics (MD) : Simulates pore network flexibility and solvent-induced swelling effects .

Advanced: What strategies enhance the hydrothermal stability of BTESE-organosilica membranes?

  • Co-condensation with tetraethoxysilane (TEOS) : Increases siloxane cross-linking, reducing hydrolytic degradation .
  • Post-synthesis silylation : Surface modification with hexamethyldisilazane (HMDS) improves hydrophobicity .
  • Dual-layer membranes : Combines BTESE with ZrO₂ or TiO₂ layers to block water adsorption .

Advanced: How does titanium incorporation affect the catalytic properties of BTESE-based materials?

Titanium isopropoxide modifies BTESE frameworks via Ti–O–Si bonds, creating Brønsted acid sites. Applications include:

  • Photocatalysis : TiO₂-BTESE composites degrade organic dyes (e.g., methylene blue) under UV light .
  • Oxidation catalysis : Ti sites activate H₂O₂ for styrene epoxidation (80% conversion, 60% selectivity) .
    Characterize using UV-Vis (Ti³⁺ charge-transfer bands) and XPS (Ti 2p₃/₂ at 458.5 eV) .

Basic: What role do surfactants play in templating BTESE mesostructures?

Surfactants form liquid crystal templates that dictate pore geometry:

  • Pluronic F127 : Induces 2D hexagonal pores (~8 nm) for high-surface-area chromatographic supports .
  • CTAB : Creates smaller pores (~3 nm) suitable for molecular sieving .
  • Pore size tuning : Adjust surfactant chain length (C₁₂–C₁₈) or solution pH (2–6) .

Advanced: How is BTESE’s cross-linking efficiency evaluated in dental adhesion studies?

  • FTIR peak deconvolution : Quantifies unreacted ethoxy groups (∼960 cm⁻¹) vs. Si–O–Si networks .
  • Microtensile bond strength (µTBS) : BTESE/MPS blends achieve 25–30 MPa on zirconia vs. 15 MPa for silane-only .
  • XPS : Measures Si/Ti atomic ratios on titanium surfaces to confirm silane coupling .

Advanced: Can molecular dynamics predict gas permeation in BTESE membranes?

Yes. MD simulations model:

  • Gas diffusion coefficients : CO₂ diffusivity in BTESE membranes matches experimental data (±10%) .
  • Framework flexibility : Ethane bridges allow dynamic pore adjustment under pressure, enhancing H₂/CO₂ selectivity .

Basic: What challenges arise in achieving uniform ethane-bridged frameworks during BTESE polymerization?

  • Hydrolysis rate mismatch : Rapid BTESE hydrolysis vs. slow condensation causes incomplete bridging. Mitigate via dropwise water addition .
  • Solvent polarity : Use ethanol/water mixtures (70:30 v/v) to stabilize intermediate oligomers .

Advanced: What in-situ techniques monitor BTESE’s hydrolysis kinetics?

  • In-situ NMR : Tracks ethoxy group consumption (δ 1.2 ppm) and Si–O–Si formation (δ -60 to -110 ppm) .
  • Rheometry : Correlates viscosity changes with gelation time (e.g., 90 minutes at pH 2) .

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